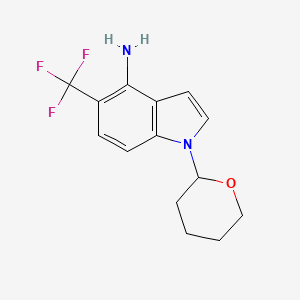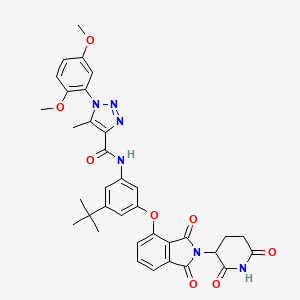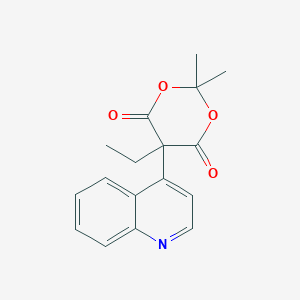![molecular formula C11H11BrN4 B14014019 6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline CAS No. 65340-80-9](/img/structure/B14014019.png)
6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine is a chemical compound characterized by the presence of a quinoline ring substituted with a bromo group at the 6th position and a diazenyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine typically involves the following steps:
Bromination of Quinoline: Quinoline is brominated at the 6th position using bromine or a brominating agent under controlled conditions.
Diazotization: The brominated quinoline undergoes diazotization to introduce the diazenyl group at the 4th position.
Methylation: The final step involves the methylation of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and diazotization processes, followed by purification steps to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromo group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds .
Scientific Research Applications
N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Shares the quinoline ring and bromo substitution but lacks the diazenyl and methyl-methanamine groups.
4-Diazenylquinoline: Contains the diazenyl group but differs in other substituents.
N-Methylmethanamine: Contains the methyl-methanamine group but lacks the quinoline ring and bromo substitution.
Uniqueness
N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine is unique due to the combination of the quinoline ring, bromo substitution, diazenyl group, and methyl-methanamine group. This unique structure contributes to its distinct chemical and biological properties .
Properties
CAS No. |
65340-80-9 |
|---|---|
Molecular Formula |
C11H11BrN4 |
Molecular Weight |
279.14 g/mol |
IUPAC Name |
N-[(6-bromoquinolin-4-yl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H11BrN4/c1-16(2)15-14-11-5-6-13-10-4-3-8(12)7-9(10)11/h3-7H,1-2H3 |
InChI Key |
KLKMRPAQJCWKLW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=C2C=C(C=CC2=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


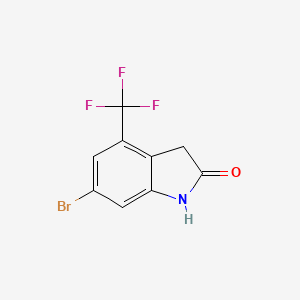
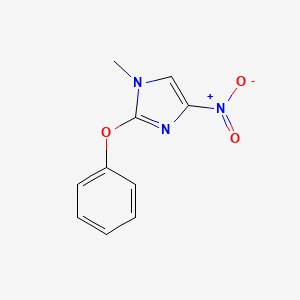

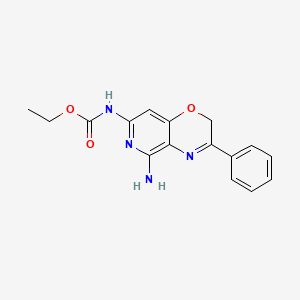
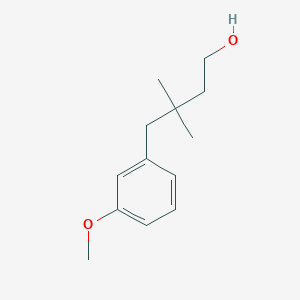
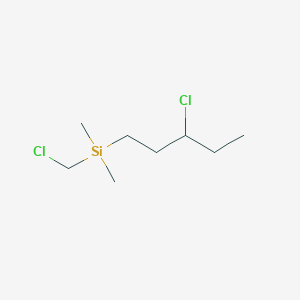
![(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine](/img/structure/B14013976.png)
![methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate](/img/structure/B14013982.png)
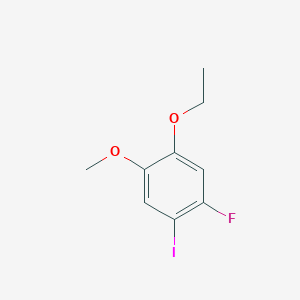
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14014000.png)
